molecular formula C20H23FN6O B15116586 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine

3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine

Cat. No.: B15116586
M. Wt: 382.4 g/mol
InChI Key: DEMGQZBQOBNOJF-UHFFFAOYSA-N
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Description

3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazolo-pyridazine core, followed by the introduction of the piperidine and fluoropyridine moieties. Key steps may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazolo-pyridazine core can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the core, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridazine ring, allowing for the fine-tuning of its properties. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Its properties could be exploited in the development of new materials or as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C20H23FN6O/c1-20(2,3)16-4-5-17-23-24-18(27(17)25-16)13-6-8-26(9-7-13)19(28)14-10-15(21)12-22-11-14/h4-5,10-13H,6-9H2,1-3H3

InChI Key

DEMGQZBQOBNOJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC(=CN=C4)F)C=C1

Origin of Product

United States

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